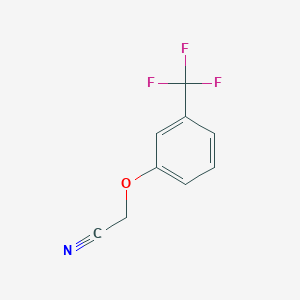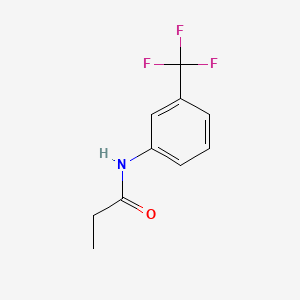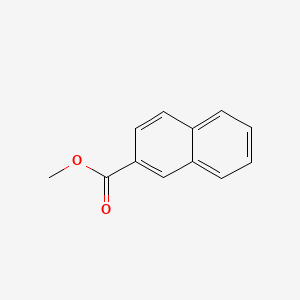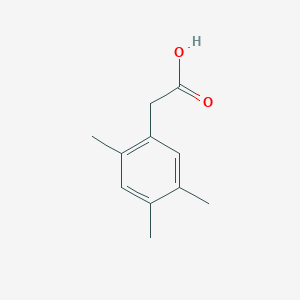
(2,4,5-Trimethylphenyl)acetic acid
概要
説明
(2,4,5-Trimethylphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. Although the provided papers do not directly discuss (2,4,5-Trimethylphenyl)acetic acid, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of (2,4,5-Trimethylphenyl)acetic acid.
Synthesis Analysis
The synthesis of related compounds, such as 3,4,5-Trimethoxyphenyl acetic acid, involves a dichlorocarbene reaction and reduction reaction starting from 3,4,5-trimethoxybenzaldehyde . Another paper describes the improvement of the synthesis process for the same compound using reduction with KBH4, followed by chlorination, cyanation, and hydrolysis in one-pot, which resulted in an overall yield of 64.2% . These methods could potentially be adapted for the synthesis of (2,4,5-Trimethylphenyl)acetic acid by starting with an appropriately substituted benzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to (2,4,5-Trimethylphenyl)acetic acid can be confirmed using techniques such as 1H-NMR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule, which is crucial for confirming the successful synthesis of the target compound.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of (2,4,5-Trimethylphenyl)acetic acid. However, they do mention reactions of related compounds, such as the synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids , and the reactions of 2-[N,N-bis(trimethylsilyl)]amino-4,5-benzo-1,3,2-dioxaphospholane with carboxylic and phosphorous acids . These reactions involve interactions with various reagents and can provide insights into the reactivity of the acetic acid moiety in (2,4,5-Trimethylphenyl)acetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2,4,5-Trimethylphenyl)acetic acid can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of the trimethylphenyl group. The papers discuss the use of modern physical-chemical methods of analysis, such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS, to characterize the synthesized compounds . These methods are also applicable to the analysis of (2,4,5-Trimethylphenyl)acetic acid to determine its purity, stability, and reactivity.
科学的研究の応用
Adsorption and Detection
- Adsorption Behavior : Studies on related compounds, such as 2,4,5-trichlorophenoxy acetic acid, have shown applications in adsorption processes. For example, its adsorption on poly-o-toluidine Zr(IV) phosphate was studied, demonstrating effectiveness in removing this compound from aqueous solutions, which could imply potential applications in environmental cleanup or analytical chemistry for (2,4,5-Trimethylphenyl)acetic acid (Khan & Akhtar, 2011).
Chemical Synthesis and Improvement
- Synthesis Improvement : Research has been conducted on improving the synthesis processes for related compounds, like 3,4,5-trimethoxyphenyl acetic acid, suggesting that optimization of synthesis procedures could be relevant for (2,4,5-Trimethylphenyl)acetic acid as well, enhancing yields and process efficiencies (Qi Yuejin, 2010).
Material Science and Membrane Technology
- Pervaporation Dehydration : Research on the dehydration of acetic acid solutions using silica nanoparticles in mixed matrix membranes points to potential applications in material science and separation technology, where (2,4,5-Trimethylphenyl)acetic acid could be involved in similar separation or purification processes (Jullok et al., 2016).
Catalysis and Chemical Transformations
- Catalytic Applications : Studies on the catalysis involving monocarboxylic acids suggest the potential role of (2,4,5-Trimethylphenyl)acetic acid in catalyzing specific reactions, especially in the context of inducing structural transformations in metal–organic frameworks (Asha et al., 2017).
Environmental Science and Controlled Release
- Controlled Release Formulations : Investigations into the controlled release formulations for herbicides like 2,4-dichlorophenoxy acetic acid highlight the environmental science applications, where structurally related compounds could be engineered for slow-release formulations, minimizing environmental impact (Cao et al., 2017).
特性
IUPAC Name |
2-(2,4,5-trimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKVDNPUSPLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305630 | |
| Record name | 2,4,5-trimethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,5-Trimethylphenyl)acetic acid | |
CAS RN |
3167-01-9 | |
| Record name | NSC171296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-trimethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

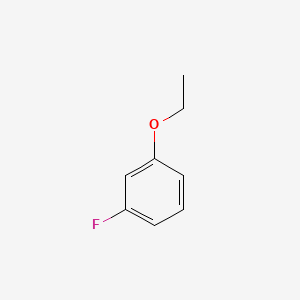
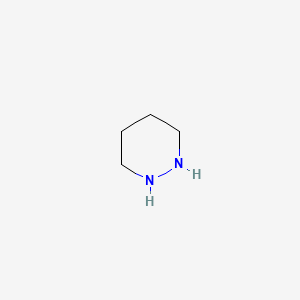
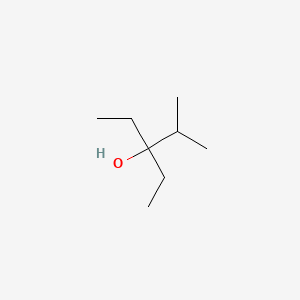

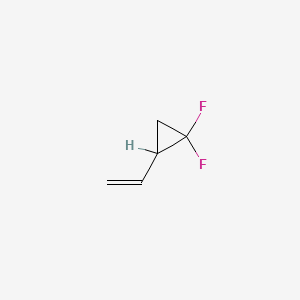
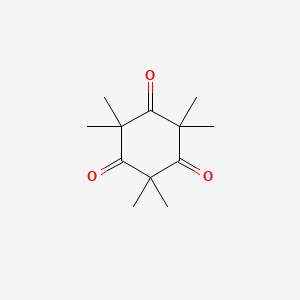
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
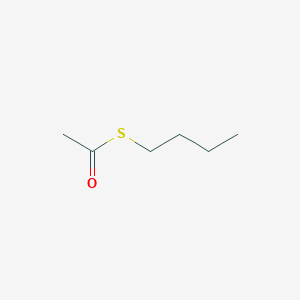
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)

